Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and therapeutic agents. The structure of this compound includes a tetrahydroisoquinoline core with an ethyl ester group at the 5-position, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a phenylethylamine derivative with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the tetrahydroisoquinoline core . The reaction conditions often include heating the mixture to around 100°C to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating biological processes such as neurotransmission and inflammation. The exact pathways depend on the specific biological context and the functional groups present on the molecule .
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the ethyl ester group and has different biological activities.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
1,2,3,4-Tetrahydro-1-naphthalenone: Different core structure but similar reactivity in certain chemical reactions
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-5,13H,2,6-8H2,1H3 |
InChI Key |
GTDXZFRJUSYZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
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